![molecular formula C16H23N3O3 B7917902 [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7917902.png)
[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is an organic compound with a complex structure that includes a piperidine ring, an amino-acetyl group, and a benzyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of piperidine with an amino-acetyl chloride, followed by the introduction of the carbamic acid benzyl ester group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amino-acetyl moiety can be reduced to form corresponding alcohols.
Substitution: The benzyl ester group can be substituted with other ester groups or functionalized through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays and drug discovery.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. The amino-acetyl group can form hydrogen bonds with proteins, while the piperidine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid ethyl ester
- [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid methyl ester
- [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid propyl ester
Uniqueness
Compared to similar compounds, [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is unique due to the presence of the benzyl ester group. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules. Additionally, the benzyl ester group can be selectively modified, providing opportunities for further functionalization and optimization in various applications.
Propiedades
IUPAC Name |
benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-18(14-7-9-19(10-8-14)15(20)11-17)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCIYMFVWEWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
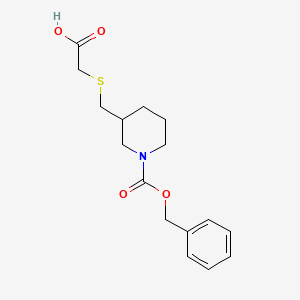
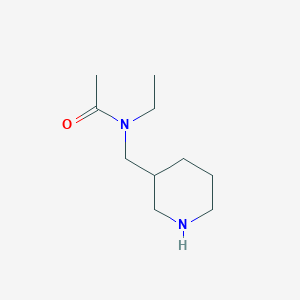
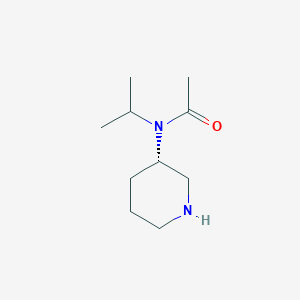
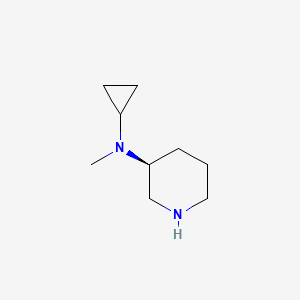


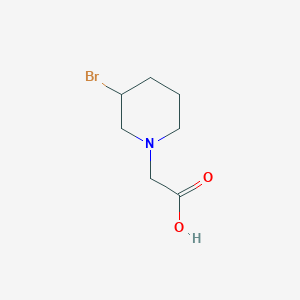
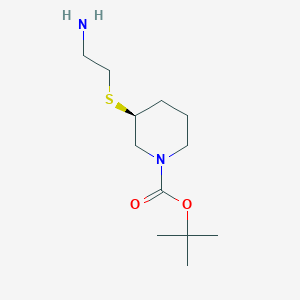
![[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7917884.png)
![[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester](/img/structure/B7917885.png)
![[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7917890.png)
![[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7917897.png)
![[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester](/img/structure/B7917915.png)
![[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7917928.png)
